2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Description
2-({5,6-DIMETHYL-4-OXO-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a phenyl group, and a trimethylphenylacetamide moiety
Properties
Molecular Formula |
C25H25N3O2S2 |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C25H25N3O2S2/c1-14-11-15(2)22(16(3)12-14)26-20(29)13-31-25-27-23-21(17(4)18(5)32-23)24(30)28(25)19-9-7-6-8-10-19/h6-12H,13H2,1-5H3,(H,26,29) |
InChI Key |
QNZZFVFXWDKRME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5,6-DIMETHYL-4-OXO-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The phenyl group is then introduced via a Friedel-Crafts acylation reaction. The final step involves the attachment of the trimethylphenylacetamide moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-({5,6-DIMETHYL-4-OXO-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({5,6-DIMETHYL-4-OXO-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 2-({5,6-DIMETHYL-4-OXO-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Compounds with a similar thieno[2,3-d]pyrimidine core, such as 2-amino-4,6-dimethylthieno[2,3-d]pyrimidine.
Phenylacetamides: Compounds with a phenylacetamide moiety, such as N-phenylacetamide.
Uniqueness
2-({5,6-DIMETHYL-4-OXO-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is unique due to its combination of a thieno[2,3-d]pyrimidine core, a phenyl group, and a trimethylphenylacetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
